2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid
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Overview
Description
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction, where α-acetylenic γ-hydroxyaldehydes react with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(2,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid
- 2-(5-(3,4-Dimethoxyphenyl)isoxazol-4-yl)acetic acid
- 2-(5-(3,4-Dimethoxyphenyl)isoxazol-5-yl)acetic acid
Uniqueness
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid is unique due to the specific positioning of the 3,4-dimethoxyphenyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacological profiles and applications compared to other isoxazole derivatives .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-10-4-3-8(5-12(10)18-2)11-6-9(14-19-11)7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVDCSHANKFYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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